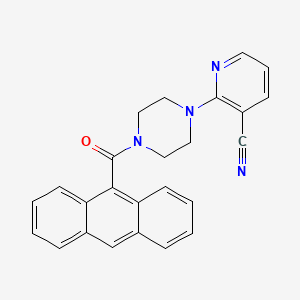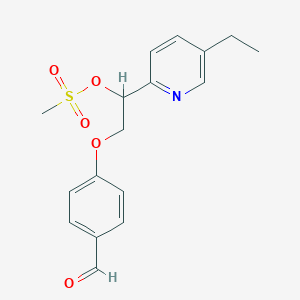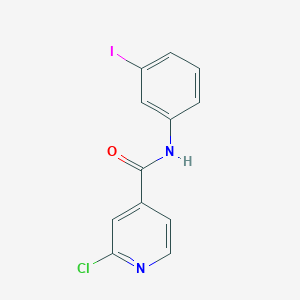
1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone is an organic compound with the molecular formula C19H30O3 and a molecular weight of 306.445 g/mol It is characterized by the presence of a decyl chain, a hydroxyphenyl group, and a methoxyethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone typically involves the reaction of 4-decyl-2-hydroxybenzaldehyde with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 1-(4-Decyl-2-hydroxyphenyl)-2-oxoethanone.
Reduction: 1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanol.
Substitution: 1-(4-Decyl-2-hydroxyphenyl)-2-(substituted)ethanone.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone is not well-defined. its biological activity is likely mediated through interactions with cellular targets such as enzymes and receptors. The hydroxyphenyl group may participate in hydrogen bonding and other non-covalent interactions, while the decyl chain may influence the compound’s lipophilicity and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Decyl-2-hydroxyphenyl)-2-methoxy-3-(2,4,5-trimethoxyphenyl)propan-1,3-dione: This compound shares the hydroxyphenyl and decyl groups but has additional methoxy groups and a different carbonyl structure.
1-(4-Decyl-2-hydroxyphenyl)-2-methoxy-3-(2,4,5-trimethoxyphenyl)propan-1,3-dione: Similar in structure but with variations in the substituents on the phenyl ring.
Uniqueness
1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
649551-92-8 |
|---|---|
Molekularformel |
C19H30O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-(4-decyl-2-hydroxyphenyl)-2-methoxyethanone |
InChI |
InChI=1S/C19H30O3/c1-3-4-5-6-7-8-9-10-11-16-12-13-17(18(20)14-16)19(21)15-22-2/h12-14,20H,3-11,15H2,1-2H3 |
InChI-Schlüssel |
RAUBTQGALFUERX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC(=C(C=C1)C(=O)COC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[8-(Methoxymethoxy)-3-methylocta-1,6-diyn-3-YL]benzene](/img/structure/B15168557.png)
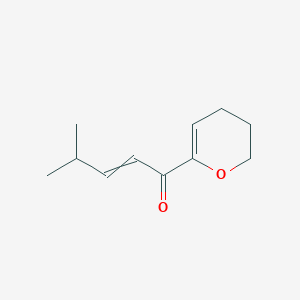
boranyl](/img/structure/B15168584.png)

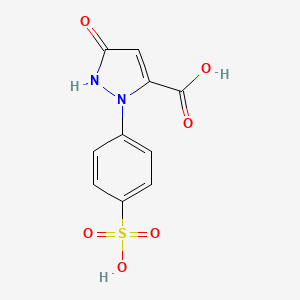
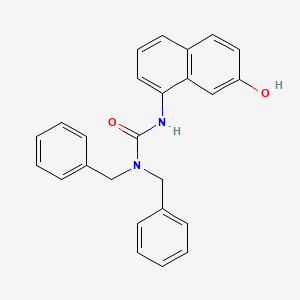
![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B15168625.png)
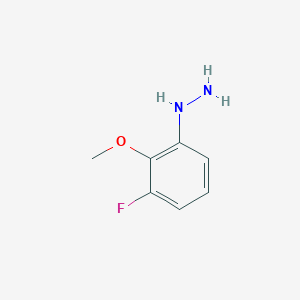
![5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15168648.png)
